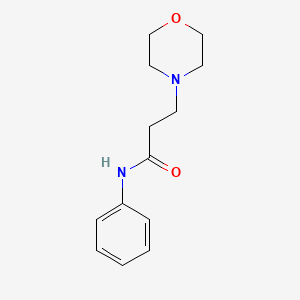

3-Morpholino-N-phenylpropanamide

Description

Historical Context and Significance of the Propanamide and Morpholine (B109124) Scaffolds in Organic and Medicinal Chemistry

The propanamide structure, the amide derivative of propanoic acid, is a fundamental building block in organic synthesis. drugbank.com Its true significance in medicinal chemistry, however, lies in the N-substituted propanamide core, which is a key structural feature in a multitude of biologically active compounds. This scaffold provides a robust and synthetically accessible framework that can be readily modified to modulate a compound's physicochemical and pharmacological properties.

Conversely, the morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. e3s-conferences.org In medicinal chemistry, morpholine is celebrated as a "privileged pharmacophore". nih.gov This esteemed status is due to its frequent appearance in a wide array of approved drugs and experimental molecules, where it often imparts favorable properties. nih.gov The inclusion of a morpholine moiety in a drug candidate can enhance aqueous solubility, improve metabolic stability, and increase potency through favorable interactions with biological targets. nih.gov Its versatile nature and the existence of well-established synthetic routes for its incorporation have made it a staple in the design of novel therapeutic agents. nih.gov The demonstrated ability of morpholine to improve the pharmacokinetic profile of bioactive molecules further cements its importance in drug discovery and development. nih.govnih.gov

Table 1: Examples of Marketed Drugs Containing the Morpholine Scaffold

| Drug Name | Therapeutic Class | Role of Morpholine Moiety |

| Gefitinib | Anticancer (EGFR Inhibitor) | The morpholine group enhances solubility and provides a key interaction point with the target enzyme. |

| Linezolid | Antibiotic | The N-acetyl-N-hydroxyethylamino group, which includes a morpholine ring, is crucial for its antibacterial activity and pharmacokinetic profile. |

| Amorolfine | Antifungal | Acts by inhibiting sterol biosynthesis in fungi; the morpholine ring is integral to its mechanism of action. researchgate.net |

| Viloxazine | Antidepressant (SNRI) | The morpholine ring is a core component of the pharmacophore responsible for its norepinephrine reuptake inhibition. researchgate.net |

This table provides illustrative examples and is not exhaustive.

Overview of Structural Classes Related to 3-Morpholino-N-phenylpropanamide

The core structure of 3-Morpholino-N-phenylpropanamide serves as a template for several important classes of compounds in medicinal chemistry. The primary point of relation is the N-phenylpropanamide substructure, which is famously the backbone of the potent synthetic opioid class, the fentanyls. In these compounds, the N-phenyl group and the propanamide linker are critical for binding to opioid receptors.

Another significant class includes various carboxamide derivatives where the morpholine ring is attached to different acyl or aryl groups. For instance, research has been conducted on N-(3-fluoro-4-morpholinophenyl) carboxamides, which have been synthesized and evaluated for antimicrobial activities. Furthermore, the core idea of linking a morpholine ring to a biologically active scaffold is a common strategy, leading to diverse structural classes. Examples include morpholinopyrimidines investigated as anti-inflammatory agents and 4-morpholino-2-phenylquinazolines developed as kinase inhibitors. nih.govrsc.org These examples underscore the versatility of the morpholine-carboxamide linkage in generating structurally diverse libraries of compounds for biological screening.

Rationale for Comprehensive Research on 3-Morpholino-N-phenylpropanamide Derivatives

The primary motivation for investigating derivatives of 3-Morpholino-N-phenylpropanamide stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophoric units to create a new hybrid molecule with the potential for enhanced affinity, improved selectivity, or a novel mechanism of action.

Given that the N-phenylpropanamide scaffold is a key feature of potent analgesics and the morpholine ring is a privileged structure known to improve drug-like properties, their combination presents a compelling starting point for drug discovery. nih.govnih.gov Research into derivatives is a logical progression, aiming to systematically explore the structure-activity relationships (SAR) of this chemical class. nih.govnih.gov By making targeted modifications to the three main components—the morpholine ring, the propanamide linker, and the N-phenyl group—researchers can fine-tune the molecule's properties. For example, substitutions on the phenyl ring or alterations to the propanamide chain can significantly impact biological activity. This systematic approach allows for the optimization of lead compounds, potentially leading to the discovery of new therapeutic agents for a range of pathological conditions. researchgate.net The synthesis and biological evaluation of such derivatives are crucial for understanding how subtle structural changes influence their interaction with biological targets, a fundamental aspect of modern medicinal chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-yl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(14-12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5H,6-11H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNVJDSZHKBYON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of 3 Morpholino N Phenylpropanamide Analogs

Pioneering and Current Synthetic Methodologies

The construction of the 3-morpholino-N-phenylpropanamide scaffold and its derivatives relies on established and evolving synthetic organic chemistry principles. Key among these is the Mannich reaction, though alternative pathways are also being explored to enhance efficiency and structural diversity.

Mannich Base Synthesis as a Primary Route

The Mannich reaction is a classic and highly effective method for the synthesis of β-amino carbonyl compounds, which form the core structure of 3-morpholino-N-phenylpropanamide analogs. rasayanjournal.co.inresearchgate.netnih.gov This reaction typically involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine, such as morpholine (B109124). nih.gov

A prominent approach for synthesizing these analogs is a one-pot, three-component Mannich reaction. This involves the condensation of an amine (like morpholine), a non-enolizable aldehyde (such as benzaldehyde), and an enolizable carbonyl compound (for instance, a derivative of acetamide). researchgate.netbeilstein-journals.org For example, N-[morpholino(phenyl)methyl]acetamide has been synthesized by reacting acetamide, benzaldehyde, and morpholine. researchgate.net This method allows for the efficient formation of both C-C and C-N bonds in a single step. rasayanjournal.co.in The versatility of this reaction is demonstrated by the ability to use various substituted benzaldehydes and other amines to generate a library of analogs. nih.govscielo.br

Table 1: Examples of Three-Component Mannich Reactions for Propanamide Analog Synthesis

| Amine | Aldehyde | Carbonyl Compound | Product | Reference |

| Morpholine | Benzaldehyde | Acetamide | N-[Morpholino(phenyl)methyl]acetamide | researchgate.net |

| Aniline (B41778) | Substituted Benzaldehydes | Acetophenone | β-Amino Ketones | rasayanjournal.co.in |

| Various Secondary Amines | Formaldehyde | 4-Hydroxyacetophenone | Mono- and Disubstituted Mannich Bases | mdpi.com |

This table is for illustrative purposes and may not represent the exact synthesis of 3-Morpholino-N-phenylpropanamide.

Significant efforts have been directed towards optimizing the reaction conditions to improve yields, reduce reaction times, and employ more environmentally benign procedures. Key areas of optimization include temperature control, solvent selection, and the use of catalysts.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating Mannich reactions. mdpi.comnih.gov The use of microwave irradiation can lead to significantly shorter reaction times and higher product yields compared to conventional heating methods. rasayanjournal.co.inmdpi.com For instance, the synthesis of β-amino ketones via a one-pot, three-component Mannich reaction has been efficiently carried out under microwave irradiation in the presence of silica (B1680970) nanoparticles (SNPs) as a heterogeneous catalyst. rasayanjournal.co.in The optimal conditions for such reactions are often determined by systematically varying parameters like catalyst quantity, solvent, and temperature. rasayanjournal.co.inmdpi.com In some cases, microwave-assisted synthesis can be performed without a catalyst, further enhancing the green credentials of the process. mdpi.com

Table 2: Optimization of Mannich Reaction Conditions

| Method | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Conventional | None | Ethanol | Ice Bath | 28 days | 73% | researchgate.net |

| Microwave | Silica Nanoparticles (SNPs) | Ethanol | 80 °C | 5 min | High | rasayanjournal.co.in |

| Microwave | None | Dioxane | 120 °C | 15-30 min | Quantitative | mdpi.com |

This table provides examples of different reaction conditions and their impact on the synthesis of Mannich bases.

Exploration of Novel Precursors and Alternative Synthetic Pathways for Propanamide Frameworks

While the Mannich reaction is a primary route, researchers are continuously exploring alternative synthetic strategies and novel precursors to access the propanamide framework and its analogs. arkat-usa.orgnih.govmdpi.com These alternative routes can offer advantages in terms of substrate scope, stereocontrol, and access to unique structural motifs. researchgate.net

One alternative approach involves the multi-step synthesis of apixaban (B1684502) analogues, which share a similar morpholino-containing scaffold. This process can include chlorination, nucleophilic substitution, and intramolecular cyclization steps to build the desired heterocyclic system. arkat-usa.org Another strategy involves the use of different starting materials and reaction cascades to construct the core structure. For example, the synthesis of bioactive aminomethylated 8-hydroxyquinolines utilizes a modified Mannich reaction with a variety of primary and secondary amines. nih.gov

The development of novel precursors also plays a crucial role. For instance, amino dimethoxyacetophenones, which can be synthesized on a large scale, serve as valuable building blocks for the diversity-oriented synthesis of various natural product analogs, including those with structures related to the propanamide framework. nih.gov

Strategic Chemical Derivatization for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govrsc.orgamazonaws.com This approach is highly relevant to the chemical derivatization of 3-morpholino-N-phenylpropanamide analogs.

Starting from a common core structure, strategic modifications can be introduced to explore the chemical space around the 3-morpholino-N-phenylpropanamide scaffold. This can be achieved through:

Varying the substituents on the phenyl ring: Introducing different functional groups (e.g., electron-donating or electron-withdrawing groups) on the N-phenyl ring can significantly impact the compound's properties.

Modifying the morpholine ring: Although less common, alterations to the morpholine moiety could be explored.

Utilizing multicomponent reactions: The inherent nature of the three-component Mannich reaction allows for the easy introduction of diversity by simply changing one of the starting materials (the amine, the aldehyde, or the carbonyl compound). researchgate.netnih.gov This enables the rapid generation of a wide range of analogs. For example, using different secondary amines in the Mannich reaction with 4-hydroxyacetophenone leads to a variety of aminomethylated products. nih.gov

The goal of DOS is to create a collection of molecules with high structural and stereochemical complexity, which can then be screened for desired biological activities. nih.gov

Modulating Substituents on the N-Phenyl Ring and Morpholine Moiety

N-Phenyl Ring Substitution: The introduction of various substituents onto the N-phenyl ring is a common strategy. For instance, the synthesis of analogs with different halogen substitutions (e.g., chlorine, bromine) at various positions (ortho, meta, para) on the phenyl ring has been explored. nih.gov These modifications can alter the molecule's lipophilicity and electronic distribution. Computational studies, such as those using density functional theory (DFT), have been employed to understand how these substitutions affect properties like the charge on the principal cation and the molecule's fragmentation patterns in mass spectrometry. nih.gov

Morpholine Moiety Modification: While less commonly detailed in the provided context for 3-morpholino-N-phenylpropanamide itself, the modification of the morpholine ring is a viable synthetic route for creating analogs. This could involve the introduction of substituents on the morpholine ring or its replacement with other heterocyclic systems. Based on related structures, such as 3-morpholino-1-phenylpropan-1-one, analogs with substituted benzene (B151609) rings have been synthesized to investigate their biological activities. nih.gov

The synthesis of these analogs often involves standard amide bond formation reactions, where a substituted aniline is coupled with a morpholine-containing carboxylic acid derivative. The precise synthetic route can be adapted to accommodate the desired substituents on either ring system.

Incorporation of Diverse Heterocyclic and Aromatic Fragments

To expand the chemical space and explore new structural motifs, chemists incorporate a variety of heterocyclic and aromatic fragments into the 3-morpholino-N-phenylpropanamide scaffold. This approach aims to introduce novel functionalities and potentially modulate the compound's properties.

Replacement of the N-Phenyl Ring: The N-phenyl ring can be replaced with other aromatic or heteroaromatic systems. This can lead to significant changes in the molecule's shape, polarity, and hydrogen bonding capabilities.

Replacement of the Morpholine Moiety: The morpholine ring can be substituted with a wide array of other heterocyclic systems. This strategy allows for the introduction of different ring sizes, heteroatom compositions, and substitution patterns. For example, in related fentanyl analogs, the piperidine (B6355638) ring, a close relative of morpholine, has been extensively modified. nih.gov

Insertion of Aromatic Spacers: Aromatic or heterocyclic units can be inserted between the morpholine ring and the propanamide nitrogen, or between the amide and the phenyl ring, to alter the distance and relative orientation of these key structural components.

The synthesis of these complex analogs requires versatile synthetic methodologies, often involving multi-step sequences to build the desired heterocyclic or aromatic fragments before their incorporation into the final propanamide structure.

Spectroscopic and Analytical Characterization Techniques in Synthetic Organic Chemistry

The structural confirmation and purity assessment of newly synthesized 3-morpholino-N-phenylpropanamide analogs rely on a suite of powerful spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the unambiguous characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual atoms. analis.com.my Both ¹H and ¹³C NMR are routinely used to characterize 3-morpholino-N-phenylpropanamide and its derivatives. ontosight.aidergipark.org.tr

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For 3-morpholino-N-phenylpropanamide, the ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring, the morpholine ring, and the propanamide backbone. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic for the specific substitution patterns on the aromatic and heterocyclic rings. scite.ai

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-morpholino-N-phenylpropanamide gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its local electronic environment. escholarship.org

2D NMR Techniques: For more complex analogs, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, providing unambiguous structural assignments. analis.com.my

Table 1: Representative NMR Data for N-Phenylpropanamide

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.0 - 7.5 | 120 - 140 |

| Amide N-H | ~8.0 | - |

| Methylene (α to C=O) | ~2.5 | ~37 |

| Methylene (β to C=O) | ~2.8 | ~39 |

| Carbonyl C=O | - | ~172 |

Note: These are approximate values for the parent N-phenylpropanamide structure and will vary with substitution on the phenyl ring and the presence of the morpholine moiety. dergipark.org.trresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov

Molecular Weight Determination: MS provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. This is a critical first step in identifying a newly synthesized molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.govresearchgate.net This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: In the mass spectrometer, molecules can be induced to fragment into smaller, characteristic ions. The pattern of these fragment ions provides a fingerprint of the molecule's structure. For 3-morpholino-N-phenylpropanamide analogs, fragmentation patterns can reveal the nature of substituents on the phenyl and morpholine rings. nih.gov For example, the loss of specific groups, such as a halogen from the phenyl ring, can be readily identified. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

For 3-morpholino-N-phenylpropanamide, the IR spectrum will exhibit characteristic absorption bands for the key functional groups:

N-H Stretching: A sharp absorption band in the region of 3300-3500 cm⁻¹ is indicative of the N-H bond in the amide group. researchgate.net

C=O Stretching: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the carbonyl group in the amide linkage. researchgate.net

C-N Stretching: Absorptions corresponding to the C-N bonds of the amide and the morpholine ring appear in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretching: Bands corresponding to the vibrations of the phenyl ring are also observed.

Table 2: Characteristic IR Absorption Frequencies for N-Phenylpropanamide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3300 - 3500 |

| Amide C=O | Stretching | 1630 - 1680 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Note: These are general ranges and the exact positions of the absorption bands can be influenced by the molecular structure and intermolecular interactions. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography (TLC))

Chromatographic techniques are indispensable tools in the synthesis and derivatization of 3-Morpholino-N-phenylpropanamide analogs. These methods are crucial for monitoring the progress of chemical reactions, assessing the purity of intermediates and final products, and guiding purification processes. Among the various chromatographic techniques, Thin Layer Chromatography (TLC) stands out for its simplicity, speed, and cost-effectiveness in a research and development setting.

Thin Layer Chromatography operates on the principle of differential partitioning of compounds between a stationary phase, typically a thin layer of adsorbent material like silica gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or mixture of solvents that moves up the plate via capillary action. The separation is based on the polarity of the compounds. Less polar compounds have a weaker affinity for the polar stationary phase and are carried further up the plate by the mobile phase, resulting in a higher Retardation factor (Rf) value. Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values. wisc.edu

In the context of the synthesis of 3-Morpholino-N-phenylpropanamide and its analogs, TLC is routinely employed to:

Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the desired product over time. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the progression of the reaction.

Determine Purity: A pure compound should ideally appear as a single spot on a TLC plate when developed in an appropriate solvent system. The presence of multiple spots indicates the presence of impurities.

Optimize Purification Conditions: TLC is used to screen for suitable solvent systems for larger-scale purification techniques like column chromatography. The solvent system that provides the best separation of the desired compound from its impurities on a TLC plate is often a good starting point for developing a column chromatography method.

The choice of the mobile phase (eluent) is critical for achieving good separation in TLC. The eluting power of the solvent system is adjusted by mixing solvents of different polarities. For N-arylpropanamide derivatives, which possess both polar (amide, morpholine) and non-polar (phenyl) functionalities, a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol) is often used. The ratio of these solvents is optimized to achieve an Rf value for the target compound that is typically between 0.3 and 0.7, allowing for clear separation from other components in the mixture. ualberta.ca

Visualization of the separated spots on the TLC plate is achieved by various methods. If the compounds are UV-active, they can be visualized under a UV lamp (typically at 254 nm). For compounds that are not UV-active, chemical staining reagents such as potassium permanganate, iodine vapor, or p-anisaldehyde solution can be used to reveal the spots. nih.gov

Research Findings and Data

Specific data on the TLC analysis of 3-Morpholino-N-phenylpropanamide itself is not extensively reported in readily available literature. However, data from closely related morpholino-containing compounds can provide valuable insights into the expected chromatographic behavior. For instance, in the synthesis of morpholino monomers, a TLC system of 5% methanol (B129727) in dichloromethane (B109758) (DCM) has been utilized. researchgate.net

The table below presents hypothetical, yet representative, TLC data for the monitoring of a synthesis of a 3-Morpholino-N-phenylpropanamide analog. This data illustrates how Rf values would change with the polarity of the eluent system and how different components of a reaction mixture would be separated.

Interactive Data Table: TLC Analysis of a Hypothetical Synthesis of a 3-Morpholino-N-phenylpropanamide Analog

| Compound | Eluent System (v/v) | Rf Value | Visualization Method | Notes |

| Starting Amine (e.g., Morpholine) | 10% Methanol in Dichloromethane | 0.15 | Potassium Permanganate Stain | Highly polar, remains close to the baseline. |

| Starting Acid Chloride (e.g., 3-Chloro-N-phenylpropanoyl chloride) | 30% Ethyl Acetate in Hexane | 0.80 | UV (254 nm) | Non-polar, moves close to the solvent front. |

| 3-Morpholino-N-phenylpropanamide Analog (Product) | 50% Ethyl Acetate in Hexane | 0.45 | UV (254 nm) & Potassium Permanganate Stain | Intermediate polarity, well-separated from starting materials. |

| 3-Morpholino-N-phenylpropanamide Analog (Product) | 5% Methanol in Dichloromethane | 0.50 | UV (254 nm) & Potassium Permanganate Stain | A more polar eluent system can also provide good separation. |

| Reaction Mixture (Mid-reaction) | 50% Ethyl Acetate in Hexane | 0.15, 0.45, 0.80 | UV (254 nm) & Potassium Permanganate Stain | Shows spots for both starting materials and the product. |

| Purified Product | 50% Ethyl Acetate in Hexane | 0.45 | UV (254 nm) & Potassium Permanganate Stain | A single spot indicates high purity. |

This table is generated for illustrative purposes based on general principles of chromatography and data from related compounds.

Biological Activity Profiling and Mechanistic Investigations of 3 Morpholino N Phenylpropanamide Derivatives

In Vitro Biological Screening and Activity Assessment

The initial stages of drug discovery often involve broad in vitro screening to identify promising biological activities. Derivatives of 3-Morpholino-N-phenylpropanamide have been subjected to a battery of tests to evaluate their antioxidant, antimicrobial, and other preclinical pharmacological effects.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. Consequently, the search for effective antioxidants is a key area of research. The antioxidant potential of various compounds is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govsemanticscholar.org

While direct studies on the antioxidant activity of the parent compound 3-Morpholino-N-phenylpropanamide are not extensively detailed in the provided results, the antioxidant potential of derivatives is an active area of investigation. For instance, studies on other phenolic compounds and their derivatives have demonstrated significant radical scavenging activity in both DPPH and ABTS assays. researchgate.netmdpi.com The presence of hydroxyl groups on the phenyl ring, in particular, is often correlated with strong antioxidant effects. mdpi.com For example, certain extracts rich in phenolic compounds have shown potent antioxidant activity against DPPH and ABTS radicals. researchgate.net The evaluation of 3-Morpholino-N-phenylpropanamide derivatives in these assays would provide valuable data on their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Table 1: Antioxidant Activity of Selected Compounds (Illustrative) This table is for illustrative purposes to demonstrate how data would be presented. Specific values for 3-Morpholino-N-phenylpropanamide derivatives are needed from targeted research.

| Compound | DPPH Scavenging Activity (IC₅₀, µM) | ABTS Scavenging Activity (IC₅₀, µM) | Reference |

| 3-Morpholino-N-phenylpropanamide Derivative 1 | Data not available | Data not available | |

| 3-Morpholino-N-phenylpropanamide Derivative 2 | Data not available | Data not available | |

| Vitamin C (Standard) | ~0.68 µg/mL | Data varies | ums.ac.id |

| Trolox (Standard) | Data varies | Data varies | mdpi.com |

Assessment of Antimicrobial Efficacy (e.g., antibacterial, antifungal activities against specific strains)

The rise of antimicrobial resistance necessitates the discovery of new agents to combat pathogenic microorganisms. mdpi.com Morpholine (B109124) derivatives have shown promise in this area. researchgate.net

Studies have revealed that certain N-substituted morpholino benzamide (B126) derivatives exhibit excellent antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net Similarly, some derivatives have demonstrated potent activity against Mycobacterium tuberculosis H37Rv. researchgate.net The antimicrobial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.gov

For instance, a series of novel thiazol-2(3H)-imine derivatives incorporating a morpholine moiety were synthesized and tested for their antifungal activity. Two of these compounds showed activity against Candida albicans and Candida parapsilosis, with one derivative exhibiting an MIC₅₀ value against C. parapsilosis comparable to the standard drug ketoconazole. nih.gov Other research has shown that some pyrazoline derivatives containing a morpholine ring possess moderate antimicrobial activity. nih.gov The specific antimicrobial spectrum and potency of 3-Morpholino-N-phenylpropanamide derivatives would depend on the nature and position of substituents on the phenyl ring and other parts of the molecule.

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives (MIC in µg/mL) This table compiles data on various morpholine derivatives to illustrate the potential of the scaffold. Specific data for 3-Morpholino-N-phenylpropanamide derivatives would require dedicated studies.

| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |

| N-substituted morpholino benzamide derivative 3b | Excellent activity | Excellent activity | Not specified | Not specified | Not specified | researchgate.net |

| N-substituted morpholino benzamide derivative 3g | Excellent activity | Excellent activity | Not specified | Not specified | Not specified | researchgate.net |

| N-substituted morpholino benzamide derivative 3k | Excellent activity | Excellent activity | Not specified | Not specified | Not specified | researchgate.net |

| Thiazol-2(3H)-imine derivative 2d | Not specified | Not specified | Not specified | Not specified | Active | nih.gov |

| Thiazol-2(3H)-imine derivative 2e | Not specified | Not specified | Not specified | Not specified | Active (MIC₅₀ = 1.23) | nih.gov |

Exploration of Other Preclinical Pharmacological Activities (e.g., enzyme inhibition, anticancer activity)

Beyond antioxidant and antimicrobial effects, derivatives of 3-Morpholino-N-phenylpropanamide have been investigated for other pharmacological activities, including enzyme inhibition and anticancer potential. ontosight.ai The morpholine moiety is often incorporated into molecules to enhance their interaction with biological targets like kinases. researchgate.net

For example, a series of 4-morpholino-2-phenylquinazolines were evaluated as inhibitors of PI3 kinase p110α, an enzyme implicated in cancer. One derivative in this series demonstrated potent and selective inhibition of p110α and inhibited the proliferation of melanoma cells. nih.gov The anticancer potential of phenylpropanoid derivatives has also been explored, with some compounds showing activity against various cancer cell lines. nih.gov Phenolic compounds, in general, have been reported to inhibit cancer cell proliferation and migration through various mechanisms, including the induction of apoptosis. nih.gov

The inhibitory activity of morpholine-containing compounds extends to other enzymes as well. For instance, thionated analogues of dipeptides were shown to have altered inhibitory properties against glucosamine-6-phosphate synthase from C. albicans. nih.gov

Table 3: Other Preclinical Pharmacological Activities of Morpholine Derivatives This table showcases the diverse pharmacological potential of the morpholine scaffold.

| Compound/Derivative Class | Activity | Target/Cell Line | Key Finding | Reference |

| 4-Morpholino-2-phenylquinazolines | Enzyme Inhibition | PI3 Kinase p110α | Potent and selective inhibition (IC₅₀ = 2.0 nM for one derivative) | nih.gov |

| Anticancer | A375 melanoma cells | Inhibition of cell proliferation (IC₅₀ = 0.58 µM for one derivative) | nih.gov | |

| Phenylpropiophenone derivatives | Anticancer | HeLa, Fem-X, PC-3, etc. | Cytotoxic activity against various cancer cell lines | nih.gov |

| Thiazol-2(3H)-imine derivatives | Enzyme Inhibition | 14α-demethylase | Stable interaction with the enzyme substrate | nih.gov |

Molecular Mechanisms of Action Elucidation

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For 3-Morpholino-N-phenylpropanamide derivatives, research is ongoing to elucidate the pathways behind their observed activities.

The antioxidant activity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is often stabilized by resonance, making it less reactive. The number and position of hydroxyl groups on the phenyl ring significantly influence the antioxidant capacity. mdpi.com

The mechanism of radical scavenging can occur through different pathways, including hydrogen atom transfer (HAT) and single electron transfer (SET). The DPPH assay is thought to involve both mechanisms, while the ABTS assay is based on electron transfer. ums.ac.id Some antioxidants can also form coupling adducts with the ABTS radical cation. semanticscholar.org A thorough investigation of 3-Morpholino-N-phenylpropanamide derivatives would involve not only quantifying their radical scavenging ability but also elucidating the specific chemical reactions and pathways involved in their antioxidant action.

The antimicrobial mechanisms of action for morpholine-containing compounds can be diverse. For some antimicrobial agents, a key mechanism is the disruption of the bacterial cell membrane's integrity, leading to increased permeability and leakage of intracellular components. nih.gov This disruption can be influenced by the physicochemical properties of the compound, such as its lipophilicity. nih.gov

Another important aspect of antimicrobial activity is the ability to inhibit or disrupt biofilms, which are structured communities of microorganisms that are notoriously difficult to eradicate. nih.gov Some natural compounds have demonstrated anti-biofilm activity by interfering with microbial adhesion and affecting surface properties. nih.gov For example, certain furoxan derivatives have been shown to inhibit the formation of Pseudomonas aeruginosa biofilms. nih.gov The evaluation of 3-Morpholino-N-phenylpropanamide derivatives for their anti-biofilm potential could reveal a valuable therapeutic application, particularly in the context of persistent and chronic infections.

Enzyme Inhibition Kinetics and Binding Modalities (e.g., HIV-1 RT, IDO1/STAT3, cruzain)

The morpholine moiety is a key component in many enzyme inhibitors, where it can enhance potency, selectivity, and pharmacokinetic properties. nih.govsci-hub.se The study of enzyme inhibition kinetics is crucial for understanding how these compounds interact with their targets at a molecular level.

HIV-1 Reverse Transcriptase (RT): HIV-1 RT is a critical enzyme for the replication of the HIV-1 virus and a primary target for antiretroviral drugs. researchgate.netmdpi.com Kinetic studies are employed to determine the mechanism of inhibition by novel compounds. These assays typically measure the rate of DNA synthesis by the RT enzyme in the presence of varying concentrations of the inhibitor and the natural substrate (dNTPs). By analyzing the data, for instance using Lineweaver-Burk plots, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate key parameters like the inhibition constant (Ki). researchgate.net While numerous compounds have been evaluated against HIV-1 RT, specific kinetic data for 3-Morpholino-N-phenylpropanamide derivatives are not extensively documented in publicly available literature. However, the general approach would involve incubating purified HIV-1 RT with a template-primer complex, dNTPs, and the test compound to measure its effect on DNA polymerization. researchgate.netmdpi.com

IDO1/STAT3 Pathway: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune evasion in cancer. Its inhibition is a promising strategy in immuno-oncology. The STAT3 signaling pathway is also a key target in cancer therapy. The evaluation of 3-Morpholino-N-phenylpropanamide derivatives against these targets would involve specific enzymatic and cell-based assays to determine their inhibitory potential and mechanism of action.

Cruzain: Cruzain is the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. It is an essential enzyme for the parasite's survival, making it a key drug target. Kinetic analysis of potential inhibitors, such as morpholine derivatives, would involve measuring the rate of cleavage of a fluorogenic substrate by cruzain to determine IC₅₀ values and the mechanism of inhibition.

The morpholine scaffold's ability to engage in hydrogen bonding and fit into specific enzyme active sites makes its derivatives promising candidates for inhibitor design against these and other enzyme targets. nih.govresearchgate.net

Induction of Cellular Pathways (e.g., apoptosis in cancer cell lines)

A significant area of investigation for novel chemical entities is their ability to modulate cellular pathways, particularly the induction of apoptosis (programmed cell death) in cancer cells.

Research on closely related morpholin-3-one (B89469) derivatives has demonstrated their potential to induce apoptosis in human lung cancer cell lines (A549). nih.gov In one study, nine novel morpholin-3-one derivatives were found to inhibit the growth of A549 cells in a dose-dependent manner. nih.gov Further investigation into the three most effective derivatives revealed that they could induce apoptosis and cause cell cycle arrest at the G1 phase. nih.gov This pro-apoptotic activity was associated with a significant elevation in the levels of the p53 tumor suppressor protein and the Fas receptor, both of which are crucial regulators of apoptosis. nih.gov The mechanism was linked to the translocation of p53 and the clustering of Fas. nih.gov

The ability of a compound to selectively induce apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents. nih.govmdpi.com The process can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. nih.gov Assays to confirm apoptosis include TUNEL staining to detect DNA fragmentation and flow cytometry with Annexin V/Propidium Iodide to distinguish between live, apoptotic, and necrotic cells. nih.govmdpi.com

Table 1: Effects of Morpholin-3-one Derivatives on A549 Lung Cancer Cells

| Compound | Effect on Cell Cycle | Key Protein Level Changes | Apoptotic Mechanism |

|---|---|---|---|

| 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) morpholin-3-one | G1 phase block | Elevation of p53 and Fas | Associated with p53 translocation and Fas clustering |

| 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) morpholin-3-one | G1 phase block | Elevation of p53 and Fas | Associated with p53 translocation and Fas clustering |

| 6-((4-nitrophenoxy) methyl)-4-phenylmorpholin-3-one | G1 phase block | Elevation of p53 and Fas | Associated with p53 translocation and Fas clustering |

Data sourced from a study on morpholin-3-one derivatives, a class of compounds structurally related to 3-Morpholino-N-phenylpropanamide derivatives. nih.gov

Identification and Validation of Specific Biological Targets

Identifying the specific molecular target of a biologically active compound is a critical, albeit challenging, step in drug discovery. This process, often termed target deconvolution, is essential for understanding the mechanism of action. nih.gov

Target Discovery Methodologies (e.g., phenotypic screening, proteomic profiling)

Phenotypic Screening: This approach involves screening compounds in cell-based or whole-organism models to identify agents that produce a desired biological effect, or phenotype, without a priori knowledge of the specific molecular target. nih.gov For 3-Morpholino-N-phenylpropanamide derivatives, this could involve testing a library of these compounds for their ability to, for example, kill cancer cells, inhibit viral replication, or reduce inflammation. Hits from these screens are then subjected to further studies to identify their molecular target(s). nih.gov

Proteomic Profiling: Chemical proteomics offers a powerful set of tools for target identification. acs.org These methods aim to identify the proteins that physically interact with the small molecule. Common techniques include:

Affinity Chromatography: The compound of interest is immobilized on a solid support (like beads) and incubated with a cell lysate. Proteins that bind to the compound are "pulled down," separated, and identified using mass spectrometry. acs.org

Activity-Based Protein Profiling (ABPP): This method uses reactive chemical probes to covalently label the active sites of specific enzyme families, allowing for a direct assessment of target engagement and enzyme activity in complex biological systems.

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates or intact cells to various temperatures, researchers can determine if a compound binds to a target by observing an increase in the target protein's resistance to thermal denaturation.

Experimental Target Validation Techniques (e.g., binding assays, Surface Plasmon Resonance (SPR) assays)

Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the compound's observed biological effects. nih.gov

Binding Assays: These assays directly measure the interaction between the compound and the purified target protein. Techniques like isothermal titration calorimetry (ITC) can determine the binding affinity (K_D), stoichiometry, and thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing the compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the precise determination of association and dissociation rate constants (k_a and k_d), providing a detailed picture of the binding kinetics.

Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, can also be used for target validation. nih.gov By knocking down or knocking out the proposed target gene, researchers can assess whether this mimics the effect of the compound, thereby providing strong evidence for the target's role. nih.gov

In Silico Approaches for Target Prediction and Deconvolution

Computational methods are increasingly used to predict potential targets for small molecules, guiding experimental work and helping to rationalize observed activities. nih.gov

Target Prediction: These approaches often leverage large biological and chemical databases. nih.govchemrxiv.org By comparing the structure of a query compound, like a 3-Morpholino-N-phenylpropanamide derivative, to the structures of known ligands with annotated biological targets, it is possible to predict potential protein targets. This "guilt-by-association" approach can be based on 2D structural similarity, 3D shape, or pharmacophore models.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a protein target. chemrxiv.org Docking a 3-Morpholino-N-phenylpropanamide derivative into the crystal structures of various enzymes (like HIV-1 RT or cruzain) can help to predict binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. This can prioritize which compounds to synthesize and test experimentally. google.com

These in silico tools are powerful for generating hypotheses and are most effective when used in conjunction with experimental validation techniques to confirm the predicted interactions. nih.gov

Computational Chemistry and Theoretical Studies on 3 Morpholino N Phenylpropanamide Structure and Activity

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) calculations for electronic structure and reactivity)

Quantum mechanical studies, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 3-Morpholino-N-phenylpropanamide. DFT calculations can provide a detailed understanding of the molecule's geometry, orbital energies, and electron distribution, which are crucial for predicting its chemical behavior and potential interactions with biological targets.

Detailed research findings from DFT studies on related morpholine (B109124) and propanamide derivatives reveal key electronic properties. For instance, the analysis of frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability and reactivity. rasayanjournal.co.innih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For a molecule like 3-Morpholino-N-phenylpropanamide, the oxygen atoms of the morpholine and amide groups, as well as the nitrogen atom, are expected to be electron-rich sites, making them potential hydrogen bond acceptors in interactions with biological macromolecules. nih.gov

| Quantum Chemical Descriptor | Significance in Molecular Analysis | Typical Application in Drug Design |

| HOMO Energy | Indicates the electron-donating ability of a molecule. | Assessing the potential for oxidation and interaction with electron-deficient sites in a receptor. |

| LUMO Energy | Indicates the electron-accepting ability of a molecule. | Assessing the potential for reduction and interaction with electron-rich sites in a receptor. |

| HOMO-LUMO Gap | Reflects the chemical reactivity and kinetic stability of a molecule. | A larger gap suggests higher stability and lower reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Identifying potential hydrogen bond donor and acceptor sites for ligand-receptor interactions. |

| Global Reactivity Descriptors (χ, η, ω) | Quantify the overall reactivity, stability, and electrophilic nature of a molecule. | Comparing the reactivity of different compounds and predicting their potential for covalent or non-covalent interactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific target and for elucidating the binding mode of a ligand at the atomic level. nih.gov

For 3-Morpholino-N-phenylpropanamide, molecular docking simulations would involve placing the molecule into the binding site of a relevant protein target. The process calculates a scoring function to estimate the binding affinity, with lower binding energy values generally indicating a more stable complex. mdpi.com The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can be visualized and analyzed.

Studies on similar propanamide derivatives have successfully employed molecular docking to predict their binding modes and affinities for various enzymes and receptors. nih.gov For example, in a study of propanamide-sulfonamide conjugates, docking revealed key interactions with the active sites of urease and cyclooxygenase-2 (COX-2), providing a rationale for their inhibitory activity. nih.gov The morpholine ring in 3-Morpholino-N-phenylpropanamide can act as a hydrogen bond acceptor, a feature often crucial for ligand-receptor recognition.

The results of a hypothetical docking study of 3-Morpholino-N-phenylpropanamide with a protein target could be presented as follows:

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Target X | -8.5 | Tyr123, Ser245, Phe300 | Hydrogen bonds, π-π stacking, hydrophobic interactions |

| Target Y | -7.2 | Asp98, Val150, Leu205 | Hydrogen bonds, hydrophobic interactions |

| Target Z | -6.1 | Gly50, Ala100 | van der Waals forces |

This table represents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. chemrxiv.org Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode and reveal how the ligand and protein adapt to each other.

In the context of 3-Morpholino-N-phenylpropanamide, an MD simulation of its complex with a protein target would involve simulating the movement of every atom in the system over a period of nanoseconds. Analysis of the simulation trajectory can provide insights into:

Conformational Flexibility: How the conformation of 3-Morpholino-N-phenylpropanamide changes within the binding site.

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the complex. A stable RMSD suggests a stable binding mode.

Interaction Persistence: The persistence of key interactions, such as hydrogen bonds, observed in the initial docking pose can be evaluated throughout the simulation.

MD simulations on related compounds have been used to confirm the stability of docked complexes and to understand the dynamic nature of ligand-receptor interactions. nih.gov For instance, simulations of naproxen-sulfa drug conjugates with their target enzymes showed that the compounds formed stable complexes without significant conformational changes during the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of compounds including 3-Morpholino-N-phenylpropanamide, a dataset of molecules with known biological activities (e.g., IC50 values) against a specific target is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. mdpi.com A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated R² (Q²), and should be validated with an external test set of compounds. nih.gov

QSAR studies on related morpholino or propanamide derivatives have been performed to guide the design of more potent compounds. mdpi.comnih.gov For example, a 3D-QSAR study on indolomorphinan derivatives provided insights into the structural features required for their antagonistic activity on the kappa opioid receptor. nih.gov

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular weight, number of atoms, number of rings | Basic composition and size of the molecule. |

| Topological | Connectivity indices, Wiener index | The way atoms are connected within the molecule. |

| Geometrical | Molecular surface area, molecular volume | The 3D shape and size of the molecule. |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | The electronic properties and charge distribution of the molecule. |

Cheminformatics and Data Mining for Compound Design and Optimization

Cheminformatics involves the use of computational tools to analyze and manage large datasets of chemical information. researchgate.net In drug discovery, cheminformatics plays a crucial role in compound selection, library design, and lead optimization. nih.gov

For a compound like 3-Morpholino-N-phenylpropanamide, cheminformatics tools can be used to:

Analyze Chemical Space: Compare the structural and physicochemical properties of 3-Morpholino-N-phenylpropanamide with those of known drugs and bioactive molecules to assess its "drug-likeness". rsc.org

Scaffold Hopping and Optimization: Identify alternative molecular scaffolds that could mimic the key interactions of 3-Morpholino-N-phenylpropanamide while potentially improving its properties. chemrxiv.orgnih.gov Recent approaches like ScaffoldGPT utilize large language models for scaffold-based drug optimization. arxiv.org

Virtual Screening: Filter large compound libraries to identify molecules with similar structural features or predicted properties to 3-Morpholino-N-phenylpropanamide.

By mining chemical databases and applying various computational filters and models, cheminformatics can guide the design of new analogs of 3-Morpholino-N-phenylpropanamide with improved potency, selectivity, or pharmacokinetic profiles. researchgate.net

Emerging Research Avenues and Future Prospects for 3 Morpholino N Phenylpropanamide Chemistry and Biology

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of amide bonds is one of the most frequently performed reactions in the pharmaceutical industry. rsc.org Traditionally, these methods often rely on stoichiometric coupling reagents that generate significant chemical waste, presenting environmental concerns. sigmaaldrich.com The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide formation as a top research priority to mitigate this issue. sigmaaldrich.com For a compound like 3-Morpholino-N-phenylpropanamide, which combines a morpholine (B109124) heterocycle and an amide bond, adopting green chemistry principles is crucial for sustainable development.

Future research will likely focus on several key areas:

Catalytic Amidation: Moving away from waste-producing coupling reagents, research is increasingly directed towards catalytic methods that form the amide bond with water as the only byproduct. walisongo.ac.id Approaches using catalysts like boric acid or ruthenium complexes for the dehydrogenative coupling of alcohols and amines represent promising, more atom-economical routes. sigmaaldrich.comwalisongo.ac.id

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative. numberanalytics.com Enzymes, particularly lipases such as Candida antarctica lipase (B570770) B (CALB), can effectively catalyze amide bond formation under mild, anhydrous conditions, often in greener solvents like cyclopentyl methyl ether. nih.gov This method provides high yields and purity without the need for intensive purification steps. nih.gov

Aqueous and Solvent-Free Conditions: The development of synthetic methods that operate in water or without any solvent is a cornerstone of green chemistry. numberanalytics.comchemrxiv.org Simple and efficient methods for direct amidation in water, which are metal-free and additive-free, have been successfully developed for other amides and could be adapted for 3-Morpholino-N-phenylpropanamide synthesis. chemrxiv.org

Green Synthesis of the Morpholine Ring: Sustainable practices can also be applied to the synthesis of the morpholine heterocycle itself. Efficient, high-yielding protocols using inexpensive and less hazardous reagents, such as ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols, offer significant environmental and safety benefits over traditional multi-step methods. nih.govchemrxiv.orgchemrxiv.org

Table 1: Green Chemistry Approaches for Sustainable Synthesis

| Approach | Key Features | Potential Advantages for 3-Morpholino-N-phenylpropanamide Synthesis |

|---|---|---|

| Catalytic Amidation | Uses sub-stoichiometric amounts of a catalyst (e.g., boric acid, transition metals). sigmaaldrich.comwalisongo.ac.id | High atom economy, reduced waste, generates water as the primary byproduct. walisongo.ac.id |

| Enzymatic Synthesis | Employs biocatalysts like lipases (e.g., CALB) in green solvents. nih.gov | High selectivity, mild reaction conditions, excellent yields, minimal byproducts and purification. numberanalytics.comnih.gov |

| Aqueous Synthesis | Utilizes water as a green solvent, often without metals or additives. chemrxiv.org | Environmentally benign, simplified workup, cost-effective. |

| Green Morpholine Synthesis | Redox-neutral, one- or two-step protocols using reagents like ethylene sulfate. nih.govchemrxiv.org | Fewer synthetic steps, eliminates hazardous reagents (e.g., chloroacetyl chloride) and associated waste. chemrxiv.org |

Advanced Combinatorial Chemistry and High-Throughput Screening of Derivatives

To fully explore the therapeutic potential of the 3-Morpholino-N-phenylpropanamide scaffold, the generation and rapid biological evaluation of a diverse range of derivatives are essential. Advanced combinatorial chemistry coupled with high-throughput screening (HTS) provides a powerful engine for this discovery process.

The core structure of 3-Morpholino-N-phenylpropanamide offers multiple points for chemical diversification. Combinatorial libraries can be systematically constructed by varying substituents on the morpholine ring, the phenyl ring, and the propanamide backbone. The concept of systematic chemical diversity (SCD) can guide the synthesis of complex, C-functionalized morpholine derivatives with controlled regiochemistry and stereochemistry, moving beyond simple modifications. nih.govacs.org

Once these libraries are synthesized, HTS enables the rapid screening of thousands of compounds to identify "hits" with desired biological activity. nih.gov Modern HTS platforms can perform whole-organism screens or target-based assays in a miniaturized format, conserving precious synthesized material. nih.govscienceintheclassroom.org For instance, nanomole-scale reaction screening allows for the evaluation of numerous reaction conditions and building blocks with minimal compound consumption, followed by rapid analysis using techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). scienceintheclassroom.org This allows for the efficient identification of lead compounds with activity against various diseases. nih.govmdpi.com

Table 2: Hypothetical Combinatorial Library of 3-Morpholino-N-phenylpropanamide Derivatives

| Scaffold Component | Point of Variation (R-groups) | Example Modifications |

|---|---|---|

| Morpholine Ring | C2, C3, C5, C6 positions | Alkyl groups, hydroxyls, halogens, esters |

| Phenyl Ring | Ortho, meta, para positions | Electron-donating groups (e.g., -OCH₃), electron-withdrawing groups (e.g., -CF₃, -Cl), heterocyclic replacements |

| Propanamide Linker | Alpha and beta carbons | Methylation, introduction of chiral centers, cyclization |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. researchgate.netnih.gov For the 3-Morpholino-N-phenylpropanamide family of compounds, integrating AI/ML into the discovery pipeline can significantly enhance the efficiency of identifying and optimizing drug candidates.

Key applications include:

Predictive Modeling: AI models can analyze the large datasets generated from HTS to build robust quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates.

ADMET Prediction: A major cause of failure in drug development is unfavorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI can predict these properties based on molecular structure, helping to identify compounds with potential liabilities early in the process. nih.gov

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules based on the 3-Morpholino-N-phenylpropanamide scaffold. nih.gov These models learn the underlying chemical patterns from known active compounds to generate novel structures with optimized properties.

Target Identification: By analyzing vast biological datasets (genomics, proteomics), AI can help identify novel therapeutic targets for which morpholine-containing compounds might be effective. nih.gov

The integration of AI with computer-aided drug design (CADD) can reduce R&D costs and shorten development cycles by automating target identification and compound screening. researchgate.net

Table 3: Applications of AI/ML in the Drug Discovery Pipeline for Amide-Based Compounds

| Discovery Phase | AI/ML Application | Specific Task for 3-Morpholino-N-phenylpropanamide Derivatives |

|---|---|---|

| Target Identification | Analysis of multiomics data. nih.gov | Identifying novel protein targets where the morpholine or phenylamide moiety can form key interactions. |

| Hit Identification | Virtual screening, analysis of HTS data. researchgate.net | Screening virtual libraries of derivatives against target structures; identifying patterns in HTS results. |

| Lead Optimization | Predictive modeling (QSAR, ADMET). nih.govnih.gov | Predicting potency, selectivity, and pharmacokinetic properties to guide chemical modifications. |

| Preclinical Development | Toxicity prediction, biomarker identification. nih.gov | Forecasting potential toxicities and identifying patient populations most likely to respond. |

Exploration of Novel Therapeutic Indications Beyond Current Findings

While initial investigations into 3-Morpholino-N-phenylpropanamide have touched upon areas like cancer and inflammation, the structural motifs present in the molecule suggest a much broader therapeutic potential. ontosight.ai The morpholine ring is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and contributing to improved pharmacokinetic profiles. researchgate.netnih.gov

Future research should systematically explore new therapeutic avenues:

Central Nervous System (CNS) Disorders: The morpholine ring is a common feature in CNS-active drugs, where it can improve properties like blood-brain barrier permeability. nih.govacs.org This makes derivatives of 3-Morpholino-N-phenylpropanamide attractive candidates for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), mood disorders, and pain management. nih.govacs.org

Infectious Diseases: The morpholine scaffold is present in several antimicrobial and antiviral agents. Screening derivative libraries against a panel of bacterial, fungal, and viral pathogens could uncover new anti-infective leads.

Metabolic Diseases: Given the diversity of targets that morpholine-containing compounds can modulate, exploring their effects on metabolic pathways related to diabetes, obesity, and hyperlipidemia is a logical next step. researchgate.net

Targeted Protein Degradation: The versatile structure could be adapted for use in Proteolysis Targeting Chimeras (PROTACs), where one part of the molecule binds to a target protein and another recruits an E3 ligase to induce its degradation.

The key will be to leverage the structural and physicochemical properties of the morpholine and N-phenylpropanamide moieties to achieve high potency and selectivity for novel molecular targets. nih.gov

Table 4: Potential Novel Therapeutic Indications for 3-Morpholino-N-phenylpropanamide Derivatives

| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |

|---|---|---|

| Neurodegenerative Diseases | Morpholine improves CNS penetration; structural similarity to known CNS drugs. nih.gov | Kinases (e.g., mTOR), G-protein coupled receptors, ion channels. acs.orgnih.gov |

| Antiviral/Antifungal Agents | Morpholine is a known pharmacophore in anti-infectives. | Viral proteases, polymerases; fungal cell wall synthesis enzymes. |

| Pain Management | Structural features common to ligands for opioid and cannabinoid receptors. acs.org | Cannabinoid receptors, opioid receptors, ion channels. |

| Cardiovascular Diseases | Potential to modulate enzymes and receptors involved in cardiac function and blood pressure regulation. | Kinases, ion channels, nuclear receptors. |

Overcoming Research Challenges in Preclinical Development of Amide-Based Compounds

Despite their promise, amide-based compounds like 3-Morpholino-N-phenylpropanamide face several common challenges during preclinical development. Proactively addressing these hurdles is critical for successful translation to the clinic.

Off-Target Effects and Toxicity: Ensuring that a compound interacts specifically with its intended target is paramount. Morpholino-based compounds can sometimes exhibit off-target RNA interactions, although this is more characteristic of antisense oligonucleotides. gene-tools.com For small molecules, thorough preclinical assessment, including screening against panels of receptors and enzymes and using AI-based toxicity prediction, is necessary to identify and mitigate potential off-target activities and toxicities. nih.gov

Bioavailability and Solubility: Achieving adequate oral bioavailability requires a delicate balance of solubility and permeability. The morpholine moiety often enhances water solubility and favorable pharmacokinetic properties. nih.govnih.gov However, modifications to the phenyl ring can significantly alter lipophilicity. Formulation strategies and structural modifications aimed at optimizing these properties will be essential.

Synthesis Scalability: A synthetic route that is efficient in the lab may not be practical for large-scale production. The adoption of the green chemistry principles discussed earlier, such as catalytic and flow-chemistry processes, will be vital for developing a cost-effective and scalable synthesis route. walisongo.ac.idrsc.org

Table 5: Preclinical Challenges and Mitigation Strategies for Amide-Based Compounds

| Challenge | Description | Mitigation Strategy for 3-Morpholino-N-phenylpropanamide |

|---|---|---|

| Metabolic Instability | Enzymatic cleavage of the amide bond, leading to rapid clearance. | Design derivatives with steric hindrance near the amide bond; leverage the inherent stability of the morpholine ring. nih.govresearchgate.net |

| Off-Target Activity | Binding to unintended biological targets, causing side effects. | Systematic screening against off-target panels; use computational docking to predict potential interactions. |

| Poor Bioavailability | Low absorption due to poor solubility or permeability. | Modify substituents to optimize lipophilicity; leverage the solubility-enhancing properties of the morpholine moiety. nih.gov |

| Toxicity | Intrinsic cellular toxicity or toxic metabolites. | Early in vitro cytotoxicity screening; use AI/ML models to predict toxicity based on structure. nih.gov |

| Scalability of Synthesis | Difficulty in producing large quantities of the compound efficiently and affordably. | Develop and optimize catalytic, flow-based, and green synthetic routes from the outset. walisongo.ac.idrsc.org |

Q & A

Q. What are the recommended safety protocols when handling 3-Morpholino-N-phenylpropanamide in laboratory settings?

Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact and inhalation. Work in a fume hood if volatile byproducts are generated. Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of 3-Morpholino-N-phenylpropanamide to improve yield and purity?

Key steps include:

- Reaction conditions : Use anhydrous solvents and controlled temperatures to minimize side reactions.

- Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.

- Characterization : Validate purity via HPLC (>95%) and structural integrity via H/C NMR and HRMS .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of 3-Morpholino-N-phenylpropanamide?

- Spectroscopy : H/C NMR to confirm proton/carbon environments and detect impurities.

- Mass spectrometry : HRMS for exact molecular weight verification.

- Thermal analysis : Melting point determination to assess crystallinity and purity .

Q. What are the storage and stability considerations for 3-Morpholino-N-phenylpropanamide under different laboratory conditions?

Store in airtight, light-resistant containers at 2–8°C. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to assess degradation pathways. Monitor via periodic HPLC to detect hydrolytic or oxidative breakdown .

Advanced Research Questions

Q. How can the stereochemical configuration of 3-Morpholino-N-phenylpropanamide influence its interaction with biological targets?

Stereochemistry significantly impacts receptor binding affinity. For example:

- Use X-ray crystallography to resolve absolute configurations.

- Compare enantiomers in bioassays (e.g., enzyme inhibition) to identify active forms.

- In opioid receptor studies, stereoisomers of similar propanamide derivatives showed >10,000-fold differences in potency .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental bioactivity data for 3-Morpholino-N-phenylpropanamide derivatives?

- Docking validation : Cross-check molecular docking results with experimental IC values.

- Free energy calculations : Use MM/GBSA or FEP to refine binding affinity predictions.

- Experimental controls : Include known agonists/antagonists to benchmark assay reliability .

Q. What experimental controls are necessary to confirm the specificity of 3-Morpholino-N-phenylpropanamide in modulating target pathways?

- Negative controls : Use scrambled analogs or inactive stereoisomers to rule out off-target effects.

- Rescue experiments : Co-administer target proteins/ligands to reverse observed effects.

- Knockdown/knockout models : Validate target dependency in genetically modified systems .

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate critical functional groups in 3-Morpholino-N-phenylpropanamide derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.